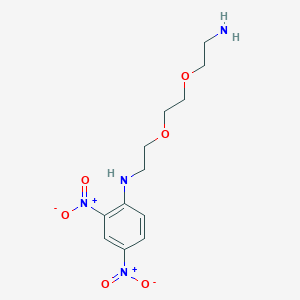

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline

CAS No.:

Cat. No.: VC13811656

Molecular Formula: C12H18N4O6

Molecular Weight: 314.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N4O6 |

|---|---|

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline |

| Standard InChI | InChI=1S/C12H18N4O6/c13-3-5-21-7-8-22-6-4-14-11-2-1-10(15(17)18)9-12(11)16(19)20/h1-2,9,14H,3-8,13H2 |

| Standard InChI Key | DWLGRMIWTJJQOA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCN |

| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCN |

Introduction

Chemical Identity and Structural Features

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline is systematically named N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline, reflecting its IUPAC nomenclature . Its structure combines a 2,4-dinitrophenyl group with a triethylene glycol amine side chain, enabling both hydrophobic and hydrophilic interactions. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 929521-54-0 |

| Molecular Formula | |

| Molecular Weight | 314.29 g/mol |

| IUPAC Name | N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2,4-dinitroaniline |

| SMILES | C1=CC(=C(C=C1N+[O-])N+[O-])NCCOCCOCCN |

| InChI Key | DWLGRMIWTJJQOA-UHFFFAOYSA-N |

The compound’s 2D and 3D conformational models highlight its planar aromatic ring and flexible polyether chain, which are critical for molecular recognition .

Synthesis and Preparation Methods

Synthesis of N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline typically involves multi-step organic reactions. A common approach includes:

-

Nitroamination: Introducing nitro groups to aniline derivatives under controlled nitration conditions.

-

Etherification: Coupling the dinitroaniline core with a triethylene glycol diamine via nucleophilic substitution, often using coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Stock solutions are prepared by dissolving the compound in dimethyl sulfoxide (DMSO) at concentrations calibrated to molarity. For example, a 10 mM solution requires 3.18 mg/mL of the compound .

Physicochemical Properties

The compound’s bifunctional structure confers distinct solubility and stability profiles:

Thermal analysis reveals decomposition above 200°C, consistent with nitroaromatic compounds. The aminoethoxy side chain enhances water solubility compared to unmodified dinitroanilines .

Research Applications

Antibody-Recruiting Molecules (ARMs)

N-(2-(2-(2-Aminoethoxy)ethoxy)ethyl)-2,4-dinitroaniline serves as a linker in ARMs, which bridge target cells and antibodies to enhance immune responses. For instance, conjugating this compound to cancer cell ligands enables antibody-mediated phagocytosis.

Bioconjugation Chemistry

The primary amine on the polyether chain facilitates covalent bonding with carboxylic acids or activated esters, making it valuable for labeling proteins or nucleic acids. Reaction yields exceeding 80% have been reported using carbodiimide chemistry .

Diagnostic Probes

Functionalized derivatives of this compound are employed in fluorescence-based assays. The nitro groups quench fluorescence until reduced to amines, enabling real-time monitoring of enzymatic activity.

Future Perspectives

Ongoing research aims to optimize the compound’s pharmacokinetics for in vivo applications, such as targeted drug delivery. Computational modeling studies are exploring its potential as a scaffold for multitarget inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume